1-Phenylbutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylbutane-1-sulfonyl chloride is an organic compound characterized by a phenyl group attached to a butane chain, which is further bonded to a sulfonyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylbutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 1-phenylbutane using chlorosulfonic acid. The reaction typically proceeds as follows:
C6H5CH2CH2CH2CH3+ClSO2OH→C6H5CH2CH2CH2CH2SO2Cl+H2O
This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or further to a thiol under specific conditions.
Oxidation: Although less common, oxidation reactions can modify the phenyl ring or the butane chain.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Thiols: Formed by reduction of the sulfonyl chloride group.
Scientific Research Applications
1-Phenylbutane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamides and sulfonates, which are important intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The reactivity of 1-phenylbutane-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The phenyl group can also participate in resonance stabilization, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Phenylbutane-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
Benzene sulfonyl chloride: Lacks the butane chain, making it less sterically hindered.
Toluene sulfonyl chloride: Contains a methyl group instead of a butane chain.
Uniqueness
1-Phenylbutane-1-sulfonyl chloride is unique due to its specific structural arrangement, which combines the reactivity of the sulfonyl chloride group with the stability and resonance effects of the phenyl ring. This makes it a versatile reagent in organic synthesis and various applications.
Properties
Molecular Formula |
C10H13ClO2S |
---|---|
Molecular Weight |
232.73 g/mol |
IUPAC Name |
1-phenylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-2-6-10(14(11,12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |
InChI Key |
BAJGFIAGJGXYIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.